molecular formula C10H12FN3O6 B12309025 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide

4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B12309025
M. Wt: 289.22 g/mol
InChI Key: LKZVKGXWHGKNSF-UHFFFAOYSA-N
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Description

4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrazine ring, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide typically involves multiple steps, including the formation of the tetrahydrofuran ring and the pyrazine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide
  • **4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide

Uniqueness

The uniqueness of 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide lies in its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. This fluorine atom can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FN3O6

Molecular Weight

289.22 g/mol

IUPAC Name

4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide

InChI

InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)

InChI Key

LKZVKGXWHGKNSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F

Origin of Product

United States

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